2,6-Diazaspiro[3.3]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diazaspiro[3.3]heptane hydrochloride is a chemical compound known for its unique spirocyclic structure, which consists of a seven-membered ring containing two nitrogen atoms. This compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential as a bioisostere for piperazine, a common structural motif in many drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diazaspiro[3.3]heptane hydrochloride typically involves the use of azabicyclo[1.1.0]butane intermediates. One common method includes a two-step protocol facilitated by flow technology. This process begins with the formation of the azabicyclo[1.1.0]butane intermediate, followed by a spirocyclization reaction to yield the desired spirocyclic compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of flow chemistry and other scalable synthetic techniques are likely employed to ensure efficient and high-yield production .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diazaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution at the nitrogen atoms.
Reduction Reactions: Mild reduction can convert the compound to C3-aminoalkylazetidinol motifs.
Common Reagents and Conditions:
Substitution Reactions: Typically use electrophiles and nucleophiles under mild conditions.
Reduction Reactions: Often employ reducing agents like hydrogen in the presence of a catalyst.
Major Products:
Substitution Reactions: Yield various N-functionalized derivatives.
Reduction Reactions: Produce C3-aminoalkylazetidinol derivatives.
Scientific Research Applications
2,6-Diazaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a bioisostere for piperazine.
Biology: Investigated for its potential as a ligand in protein degradation studies.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in cancer treatment.
Industry: Utilized in the preparation of biphenyl pyridines as PD-1/PD-L1 inhibitors.
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. For instance, as a functionalized Cereblon ligand, it plays a role in targeted protein degradation by binding to the Cereblon protein and facilitating the degradation of specific target proteins . This mechanism is crucial in the development of protein degrader building blocks and has significant implications in drug discovery .
Comparison with Similar Compounds
Piperazine: A common structural motif in many drugs, known for its flexibility and ability to form hydrogen bonds.
Uniqueness: 2,6-Diazaspiro[3.3]heptane hydrochloride stands out due to its high molecular rigidity and predictable vectorization, which can enhance drug-likeness, target selectivity, and clinical success . Its unique spirocyclic structure also provides a novel scaffold for the development of new pharmaceuticals .
Properties
Molecular Formula |
C5H11ClN2 |
---|---|
Molecular Weight |
134.61 g/mol |
IUPAC Name |
2,6-diazaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C5H10N2.ClH/c1-5(2-6-1)3-7-4-5;/h6-7H,1-4H2;1H |
InChI Key |
DUHLZICZXSHSAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.